1-ethyl-2,3-dihydro-1H-isoindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

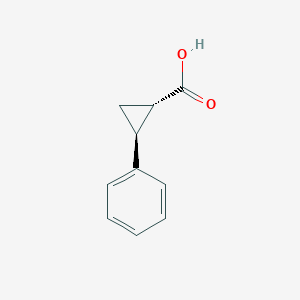

1-ethyl-2,3-dihydro-1H-isoindole, also known as Isoindoline, is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . Isoindoline itself is not commonly encountered, but several derivatives are found in nature and some synthetic derivatives are commercially valuable drugs .

Synthesis Analysis

Isoindolines can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides (e.g. (CH2)2NR) to quinone in the presence of suitable catalysts . These methods have also been adapted to give chiral derivatives .Molecular Structure Analysis

The molecular structure of 1-ethyl-2,3-dihydro-1H-isoindole is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Isoindolines can undergo various chemical reactions. For instance, they can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides (e.g. (CH2)2NR) to quinone in the presence of suitable catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-2,3-dihydro-1H-isoindole include a molecular weight of 119.167 g·mol−1 . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved sources.特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-2,3-dihydro-1H-isoindole involves the reduction of 1-ethyl-1H-isoindole using a reducing agent.", "Starting Materials": [ "1-ethyl-1H-isoindole", "Reducing agent (e.g. lithium aluminum hydride, sodium borohydride)" ], "Reaction": [ "1. Dissolve 1-ethyl-1H-isoindole in anhydrous ether or THF.", "2. Add the reducing agent slowly to the reaction mixture while stirring.", "3. Heat the reaction mixture under reflux for several hours.", "4. Allow the reaction mixture to cool to room temperature.", "5. Quench the reaction mixture with water.", "6. Extract the product with a suitable organic solvent (e.g. dichloromethane).", "7. Dry the organic layer over anhydrous sodium sulfate.", "8. Concentrate the organic layer under reduced pressure to obtain the product as a colorless oil." ] } | |

CAS番号 |

90132-78-8 |

製品名 |

1-ethyl-2,3-dihydro-1H-isoindole |

分子式 |

C10H13N |

分子量 |

147.2 |

純度 |

90 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。